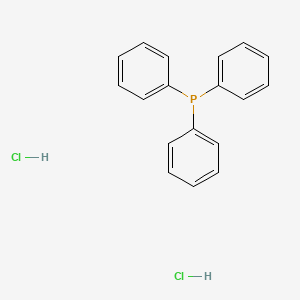

Triphenyl phosphonium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylphosphane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUFXBPAIGJHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Triphenylphosphonium Chloride from Triphenylphosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylphosphonium chloride and its derivatives from triphenylphosphine (B44618). This foundational reaction is pivotal in organic synthesis, most notably as the precursor to Wittig reagents for olefination reactions. This document details the reaction mechanism, offers generalized and specific experimental protocols, and presents quantitative data for a range of substrates.

Core Concepts: The SN2 Reaction Mechanism

The synthesis of triphenylphosphonium salts from triphenylphosphine and an alkyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this one-step concerted mechanism, triphenylphosphine, a potent nucleophile due to the lone pair of electrons on the phosphorus atom, attacks the electrophilic carbon of the alkyl chloride.[3] Simultaneously, the chloride ion, the leaving group, is displaced.[1][2]

The reaction is typically performed by heating a solution of triphenylphosphine and the corresponding alkyl chloride in a suitable non-polar solvent, such as toluene (B28343) or benzene.[3] The resulting triphenylphosphonium salt often precipitates out of the solution upon cooling and can be isolated through filtration.[3] This method is highly efficient for primary and secondary alkyl halides.[2][4]

Reaction Mechanism

Caption: SN2 mechanism for triphenylphosphonium chloride synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of triphenylphosphonium chlorides.

General Protocol for Alkyltriphenylphosphonium Chloride Synthesis

This procedure can be adapted for various primary and secondary alkyl chlorides.

Materials:

-

Triphenylphosphine (1.0 eq)

-

Alkyl chloride (1.0-1.2 eq)

-

Anhydrous toluene or benzene

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a minimal amount of anhydrous toluene.

-

Add the alkyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-16 hours. The reaction progress can be monitored by the precipitation of the phosphonium (B103445) salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure alkyltriphenylphosphonium chloride.

Specific Protocol: Synthesis of Benzyltriphenylphosphonium (B107652) Chloride

This protocol details the synthesis of a commonly used Wittig reagent precursor.

Materials:

-

Triphenylphosphine (26.2 g, 0.1 mol)

-

Benzyl (B1604629) chloride (12.7 g, 0.1 mol)

-

Toluene (150 mL)

Procedure:

-

Combine triphenylphosphine and benzyl chloride in a 250 mL round-bottom flask.

-

Add 150 mL of toluene to the flask.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours. A white precipitate will form during this time.

-

Allow the mixture to cool to room temperature.

-

Collect the white, crystalline product by suction filtration.

-

Wash the crystals with a small amount of cold toluene and then with diethyl ether.

-

Dry the benzyltriphenylphosphonium chloride in a vacuum oven.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Quantitative Data

The following table summarizes yields and melting points for the synthesis of various triphenylphosphonium chlorides from triphenylphosphine and the corresponding alkyl chloride.

| Alkyl Group (R in R-Cl) | Product Name | Yield (%) | Melting Point (°C) |

| Methyl | Methyltriphenylphosphonium chloride | >90 | 232-234 |

| Ethyl | Ethyltriphenylphosphonium chloride | ~95 | 79-81 |

| n-Butyl | n-Butyltriphenylphosphonium chloride | High | 238-240 |

| Benzyl | Benzyltriphenylphosphonium chloride | >90 | 299-303 |

| Allyl | Allyltriphenylphosphonium chloride | High | 225-230 |

| Methoxymethyl | (Methoxymethyl)triphenylphosphonium (B8745145) chloride | High | 195-197[5] |

Spectroscopic Data

Characterization of triphenylphosphonium salts is typically performed using NMR spectroscopy.

-

¹H NMR: The protons on the carbon adjacent to the phosphorus atom are deshielded and typically appear as a doublet due to coupling with the phosphorus atom. The phenyl protons of the triphenylphosphine moiety appear in the aromatic region (typically δ 7.5-8.0 ppm).

-

¹³C NMR: The carbon atom bonded to the phosphorus shows a characteristic coupling (¹JC-P). For example, in (methoxymethyl)triphenylphosphonium chloride, the relevant ¹³C NMR data is available.[5]

-

³¹P NMR: A single peak in the ³¹P NMR spectrum is characteristic of the phosphonium salt.

Applications in Drug Development

Triphenylphosphonium salts are not merely synthetic intermediates. Their lipophilic cationic nature allows them to cross biological membranes and accumulate within mitochondria, which have a large negative membrane potential. This property has led to their extensive use as vectors for the targeted delivery of therapeutic agents to mitochondria, a key organelle in cellular metabolism and apoptosis. By attaching a drug molecule to a triphenylphosphonium cation, its concentration at the mitochondrial level can be significantly increased, enhancing its therapeutic efficacy and potentially reducing off-target side effects. This strategy is being actively explored in the development of novel anticancer and antioxidant therapies.

Conclusion

The synthesis of triphenylphosphonium chloride from triphenylphosphine is a robust and versatile reaction that is fundamental to modern organic synthesis. The SN2 mechanism provides a straightforward and high-yielding route to a wide array of phosphonium salts. The detailed protocols and data presented in this guide offer a valuable resource for researchers in academia and industry, particularly those engaged in the synthesis of complex molecules and the development of targeted therapeutics. The ability to reliably synthesize these key intermediates is a critical first step in the broader application of the powerful Wittig reaction and in the innovative field of mitochondria-targeted drug delivery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylphosphonium Chlorides

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphonium chlorides are a pivotal class of organophosphorus compounds, widely recognized for their indispensable role in organic synthesis. As quaternary phosphonium (B103445) salts, they are primarily utilized as precursors to phosphorus ylides, the key reagents in the Wittig reaction. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon double bonds with a high degree of control, which is critical in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Their stability, reactivity, and versatility make them a subject of continuous interest in both academic and industrial research.

Physical Properties

Triphenylphosphonium chlorides are typically white to off-white crystalline solids at room temperature.[1][2] They are often hygroscopic, meaning they tend to absorb moisture from the air.[3][4][5] Their solubility is dependent on the nature of the organic substituent attached to the phosphorus atom. While generally soluble in polar organic solvents like methanol (B129727) and chloroform (B151607), their solubility in water can vary, with some derivatives decomposing.[3]

The melting points of these salts are generally high and often accompanied by decomposition.[1] This reflects the ionic nature and high molecular weight of these compounds.

Table 1: Physical Properties of Selected Triphenylphosphonium Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Benzyltriphenylphosphonium (B107652) chloride | 1100-88-5 | C25H22ClP | 388.87 | Colorless crystal/powder | ≥300 (lit.)[6] |

| Methyltriphenylphosphonium chloride | 1031-15-8 | C19H18ClP | 312.77 | White to almost white crystalline solid | 221 (dec.)[7] |

| (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 | C20H20ClOP | 342.80 | White crystalline powder | 185 - 195 (dec.)[8] |

| Allyltriphenylphosphonium chloride | 18480-23-4 | C21H20ClP | 350.81 | White powder | Not specified |

| (1-Butyl)triphenylphosphonium chloride | 13371-17-0 | C22H24ClP | 354.85 | White to off-white crystalline powder | 225 - 229[2] |

| (Chloromethyl)triphenylphosphonium chloride | 5293-84-5 | C19H17Cl2P | 347.22 | Powder | 262 - 264 (lit.) |

| (Formylmethyl)triphenylphosphonium chloride | 62942-43-2 | C20H18ClOP | 340.78 | Off-white to beige powder | 209 - 212 (dec.)[1] |

| (4-Chlorobenzyl)triphenylphosphonium chloride | 1530-39-8 | C25H21Cl2P | 423.32 | Pale pink powder | 282.0 - 288.0[9] |

| Tetraphenylphosphonium chloride | 2001-45-8 | C24H20ClP | 374.85 | Colorless solid | 272 - 274[10] |

Chemical Properties and Reactivity

The principal chemical reactivity of triphenylphosphonium chlorides is centered around the acidity of the α-protons (the protons on the carbon adjacent to the phosphorus atom). Treatment with a strong base deprotonates this carbon, yielding a phosphorus ylide (or phosphorane). This ylide is the reactive species in the Wittig reaction.

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a chemical reaction of an aldehyde or a ketone with a phosphorus ylide to form an alkene and triphenylphosphine (B44618) oxide.[11][12][13] The reaction is highly versatile and tolerates a wide variety of functional groups on both the ylide and the carbonyl compound.[14] The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the substituents on the ylide and the reaction conditions.[15]

Reaction Mechanism

The mechanism of the Wittig reaction has been the subject of extensive study. It is now widely accepted to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[12][15] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]

Caption: Mechanism of the Wittig Reaction.

Spectroscopic Data

Spectroscopic methods are essential for the characterization of triphenylphosphonium chlorides.

-

Infrared (IR) Spectroscopy: The IR spectra show characteristic absorption bands for the P-C bond and the phenyl groups. P+-C stretching vibrations can be observed, for instance, at 1436 and 1107 cm⁻¹ for a phosphonium bromide species.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon alpha to the phosphorus atom are deshielded and typically appear as a doublet due to coupling with the ³¹P nucleus. The phenyl protons appear as complex multiplets in the aromatic region of the spectrum.[17]

-

¹³C NMR: The carbon atoms of the phenyl groups and the substituent are observable.

-

³¹P NMR: A single resonance is typically observed, with its chemical shift being characteristic of the phosphonium salt. For example, the ³¹P{¹H} NMR spectrum of benzyltriphenylphosphonium chloride in CDCl₃ shows a singlet at δ 23.8 ppm.[18]

-

Table 2: Spectroscopic Data for Benzyltriphenylphosphonium Chloride (C25H22ClP)

| Technique | Key Features / Chemical Shifts (δ) |

| ¹H NMR | Signals corresponding to the benzyl (B1604629) and phenyl protons.[19] |

| ³¹P NMR | ~23.8 ppm (in CDCl₃)[18] |

| IR | Characteristic peaks for P-C and aromatic C-H bonds.[20] |

Experimental Protocols

This protocol provides a general method for the synthesis of triphenylphosphonium chlorides via the reaction of triphenylphosphine with an appropriate alkyl chloride. The reaction is a classic example of an SN2 nucleophilic substitution.

Example: Synthesis of Benzyltriphenylphosphonium Chloride [21]

-

Reagents & Setup: In a 50 mL round-bottom flask, combine benzyl chloride (3.0 g, 0.024 mol), triphenylphosphine (6.2 g, 0.024 mol), and 20 mL of a suitable solvent like chloroform or toluene.[21][22]

-

Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux using a water bath for 2-3 hours.[21]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of a non-polar solvent like xylene or diethyl ether to remove any unreacted starting materials.[21]

-

Drying: Dry the purified product in an oven at 110 °C for 1 hour to obtain the final, crystalline benzyltriphenylphosphonium chloride.[21] Store in a desiccator.

Caption: General workflow for synthesizing triphenylphosphonium chlorides.

This protocol outlines the in-situ generation of the ylide and its subsequent reaction with an aldehyde.

Example: Synthesis of trans-Stilbene [11][21]

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add benzyltriphenylphosphonium chloride (5.8 g), benzaldehyde (B42025) (1.6 g), and 10 mL of dichloromethane.[21]

-

Ylide Generation & Reaction: While stirring vigorously, add 7.5 mL of 50% aqueous sodium hydroxide (B78521) dropwise over approximately 15 minutes.[21] The appearance of a reddish-orange color often indicates the formation of the ylide.[11] Continue stirring for an additional 30 minutes.[11][21]

-

Workup: Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer twice more with 10 mL portions of ether.[21]

-

Purification: Combine the organic extracts and wash them three times with 10 mL of water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure.[21]

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as 95% ethanol (B145695) or 1-propanol, to yield the purified alkene product (trans-stilbene).[11][21]

Safety and Handling

Triphenylphosphonium chlorides are hazardous chemicals and must be handled with appropriate safety precautions.

-

Hazards: They are often classified as harmful if swallowed and can cause skin and serious eye irritation.[5][23] Some derivatives may cause respiratory irritation.[5][23] They are often hygroscopic and may be sensitive to light.[4]

-

Handling:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[23] Protect from moisture.[4]

Conclusion

Triphenylphosphonium chlorides are foundational reagents in modern organic synthesis. Their physical and chemical properties are well-characterized, with their primary utility stemming from their role as stable, accessible precursors for the Wittig reaction. A thorough understanding of their properties, handling requirements, and reaction mechanisms is essential for any researcher or scientist aiming to leverage their synthetic power, particularly in the fields of medicinal chemistry and drug development where the efficient construction of complex molecular architectures is paramount.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (Methoxymethyl)triphenylphosphonium chloride, 98+% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. Methyl triphenyl phosphonium chloride | 1031-15-8 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (4-Chlorobenzyl)triphenylphosphonium chloride, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. P-31 NMR Spectrum [acadiau.ca]

- 19. Benzyltriphenylphosphonium chloride(1100-88-5) 1H NMR [m.chemicalbook.com]

- 20. Benzyltriphenylphosphonium chloride(1100-88-5) IR Spectrum [m.chemicalbook.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. prepchem.com [prepchem.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Triphenylphosphonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triphenylphosphonium chloride in various organic solvents. This information is critical for its effective use in a range of applications, from organic synthesis to its role as a mitochondrial-targeting moiety in drug development. This document details its solubility profile, outlines experimental protocols for solubility determination, and illustrates a key biological pathway in which it is involved.

Core Topic: Solubility of Triphenylphosphonium Chloride

Triphenylphosphonium chloride ((C₆H₅)₃PCl), a quaternary phosphonium (B103445) salt, exhibits a solubility profile largely dictated by the polarity of the solvent. As a salt, it is generally more soluble in polar solvents that can effectively solvate the triphenylphosphonium cation and the chloride anion.

Quantitative Solubility Data

The following table summarizes the known solubility of triphenylphosphonium chloride and its close analogs in common organic solvents. It is important to note that these are general descriptors and solubility can be influenced by temperature and the presence of impurities.

| Solvent | Type | Solubility of Triphenylphosphonium Analogs |

| Methanol | Polar Protic | Soluble[1] |

| Ethanol | Polar Protic | Soluble[2][3] |

| Acetone | Polar Aprotic | Soluble[3][4] |

| Chloroform | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Water | Polar Protic | Soluble[2][6][7][8] |

| Ether | Nonpolar | Insoluble |

Note: The solubility data is primarily for analogs such as methyltriphenylphosphonium (B96628) chloride, benzyltriphenylphosphonium (B107652) chloride, and tetraphenylphosphonium (B101447) chloride.[1][2][3][4][7] It is reasonable to infer a similar solubility profile for triphenylphosphonium chloride.

Experimental Protocols

Accurate determination of solubility is crucial for reproducible experimental work. The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials:

-

Triphenylphosphonium chloride

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (solvent-compatible)

-

Pre-weighed evaporation dishes

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of triphenylphosphonium chloride to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid has settled.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Record the exact weight of the solution transferred.

-

Drying: Place the evaporation dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or in a vacuum desiccator, until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved triphenylphosphonium chloride per mass or volume of the solvent.

Visualization of a Key Application: Mitochondrial Targeting

The lipophilic and cationic nature of the triphenylphosphonium (TPP) moiety makes it an effective vehicle for delivering therapeutic agents to mitochondria. This targeting is driven by the large negative membrane potential across the inner mitochondrial membrane.

Caption: Cellular uptake and mitochondrial accumulation of a TPP-drug conjugate.

This diagram illustrates the pathway of a triphenylphosphonium-drug conjugate from the extracellular space into the mitochondrial matrix. The initial uptake into the cell is driven by the plasma membrane potential, followed by a significant accumulation within the mitochondria due to the much larger mitochondrial membrane potential. Once inside the matrix, the drug can be released to exert its therapeutic effect. This targeted delivery strategy is of great interest in the development of drugs for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.

References

- 1. Methyl triphenyl phosphonium chloride CAS#: 1031-15-8 [m.chemicalbook.com]

- 2. Benzyltriphenylphosphonium chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 2001-45-8: Tetraphenylphosphonium chloride [cymitquimica.com]

- 5. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 6. Benzyltriphenylphosphonium chloride CAS#: 1100-88-5 [m.chemicalbook.com]

- 7. Tetraphenylphosphonium chloride | 2001-45-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the NMR and IR Spectral Data of Triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for triphenylphosphonium chloride and its derivatives. Due to the limited availability of a complete public dataset for the unsubstituted triphenylphosphonium chloride, this guide utilizes data from the well-characterized benzyltriphenylphosphonium (B107652) chloride to illustrate the expected spectral features. This information is crucial for the unambiguous identification and characterization of this important class of compounds frequently utilized in organic synthesis and drug development.

Spectroscopic Data of Triphenylphosphonium Derivatives

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectral data for benzyltriphenylphosphonium chloride. These values provide a reference for the characterization of triphenylphosphonium salts.

Table 1: ¹H NMR Spectral Data of Benzyltriphenylphosphonium Chloride [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.45 | m | - | 15H | Phenyl protons (P-Ph) |

| 6.97 | m | - | 1H | Phenyl proton (C-Ph) |

| 6.85 | m | - | 4H | Phenyl protons (C-Ph) |

| 2.28 | d | 14 | 2H | Methylene protons (-CH₂-) |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectral Data of Benzyltriphenylphosphonium Chloride [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 134.5 | s | - | Phenyl carbon (C-Ph) |

| 133.8 | d | 9 | Phenyl carbons (P-Ph) |

| 131.0 | d | 5 | Phenyl carbons (P-Ph) |

| 129.6 | d | 12 | Phenyl carbons (P-Ph) |

| 128.3 | s | - | Phenyl carbon (C-Ph) |

| 127.8 | s | - | Phenyl carbon (C-Ph) |

| 127.0 | d | 8 | Phenyl carbons (P-Ph) |

| 117.4 | d | 85 | Phenyl carbons (P-Ph, C-P) |

| 30.2 | d | 47 | Methylene carbon (-CH₂-) |

Solvent: CDCl₃, Reference: TMS

Table 3: Key IR Absorption Bands for Triphenylphosphonium Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1585 | Medium-Strong | C=C aromatic ring stretch |

| ~1485 | Medium-Strong | C=C aromatic ring stretch |

| ~1435 | Strong | P-Phenyl (P-Ph) stretch |

| ~1110 | Strong | P-Phenyl (P-Ph) stretch |

| ~740 | Strong | Aromatic C-H out-of-plane bend |

| ~690 | Strong | Aromatic C-H out-of-plane bend |

Note: The exact positions of IR bands can vary slightly depending on the specific substituent on the phosphonium (B103445) salt and the sampling method.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are essential for accurate compound characterization.

NMR Spectroscopy of Phosphonium Salts

Sample Preparation:

-

Weigh approximately 5-10 mg of the phosphonium salt.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Record the ¹H NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Record the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

For phosphonium salts, ³¹P NMR spectroscopy is also highly informative and should be performed to confirm the phosphorus environment.

FT-IR Spectroscopy of Crystalline Solids

KBr Pellet Method: [3]

-

Grind a small amount (1-2 mg) of the crystalline phosphonium salt with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

-

The mixture should be ground to a very fine powder to minimize light scattering.

-

Place the powdered mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

-

Collect the FT-IR spectrum. This method is often preferred for its simplicity and minimal sample preparation.

Visualization of Spectroscopic Workflow and Data Correlation

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectral data in the characterization of triphenylphosphonium chloride.

Diagram 1: A workflow for the spectroscopic characterization of phosphonium salts.

Diagram 2: The relationship between different spectral data for structural analysis.

References

A Technical Guide to Triphenylphosphonium Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triphenylphosphonium chloride and its derivatives, with a particular focus on their synthesis, physicochemical properties, and burgeoning applications in the field of drug development. The unique ability of the triphenylphosphonium (TPP) cation to target mitochondria has positioned it as a valuable tool for the selective delivery of therapeutic agents to cancer cells and other contexts of mitochondrial dysfunction.

Core Concepts: CAS Number and Molecular Structure

Triphenylphosphonium chloride, in its most fundamental form, is the hydrochloride salt of triphenylphosphine (B44618). However, the term is broadly used to describe a class of compounds where the triphenylphosphonium cation is the core functional moiety. For the purposes of this guide, we will focus on the broader applications of the TPP cation in medicinal chemistry.

Table 1: Physicochemical Properties of Triphenylphosphonium Chloride

| Property | Value |

| CAS Number | 15647-89-9 |

| Molecular Formula | C₁₈H₁₆ClP |

| Molecular Weight | 298.7 g/mol |

| Appearance | White to off-white crystalline powder |

| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--C3=CC=C(C=C3).[Cl-] |

| InChI Key | AVCVDUDESCZFHJ-UHFFFAOYSA-N |

The molecular structure is characterized by a central phosphorus atom bonded to three phenyl rings, carrying a positive charge, which is balanced by a chloride anion.

Synthesis of Triphenylphosphonium Derivatives: A Generalized Protocol

The synthesis of triphenylphosphonium derivatives generally involves the reaction of triphenylphosphine with an appropriate alkyl halide. The following is a generalized experimental protocol for the synthesis of a generic TPP-conjugated compound (TPP-R), which can be adapted based on the specific R group of interest.

Experimental Protocol: Synthesis of a Triphenylphosphonium-Conjugated Compound (TPP-R)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or chloroform).

-

Addition of Reactant: To this solution, add the desired alkyl halide (R-X, where X is Cl, Br, or I) (1 to 1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, which is the triphenylphosphonium salt, is collected by vacuum filtration.

-

Purification: The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/ether or ethanol).

-

Characterization: The final product is dried under vacuum and characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.

Applications in Drug Development: Mitochondrial Targeting

The delocalized positive charge and lipophilic nature of the TPP cation enable it to readily cross biological membranes and accumulate within mitochondria.[1][2] This accumulation is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in cancer cells compared to normal cells.[3] This differential accumulation provides a mechanism for the selective delivery of therapeutic agents to cancer cells.[4][5]

Table 2: Cytotoxicity of TPP-Conjugated Compounds in Cancer Cell Lines

| TPP-Conjugate | Cell Line | IC₅₀ (µM) | Reference |

| TPP-Pinostrobin Derivatives | HepG2 (Liver Cancer) | 38.55 - 101.95 | [6] |

| TPP-Curcumin Derivatives | MCF-7 (Breast Cancer) | 49.72 - 91.73 | [6] |

| TPP-Ostruthin Derivatives | HeLa (Cervical Cancer) | 18.5 - 24.8 | [6] |

| TPP-Resveratrol | 4T1 (Murine Breast Cancer) | > TPP-Resveratrol was more effective than resveratrol (B1683913) alone | [7] |

| TPP-Resveratrol | MDA-MB-231 (Human Breast Cancer) | > TPP-Resveratrol was more effective than resveratrol alone | [7] |

| TPP-Nucleoside Analogues | HuTu-80 (Duodenal Cancer) | 0.5 | [8] |

| Stearyl TPP (STPP) Liposomes | Ovcar-3 (Ovarian Cancer) | More toxic than in non-drug resistant cells | [9] |

Signaling Pathways Modulated by TPP-Conjugated Compounds

The therapeutic effects of TPP-conjugated drugs are often mediated through the modulation of key signaling pathways, primarily revolving around the induction of mitochondrial dysfunction.

By delivering pro-apoptotic agents or directly disrupting mitochondrial function, TPP conjugates can trigger the intrinsic pathway of apoptosis. This process involves the permeabilization of the outer mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.[3][10]

The PI3K/Akt pathway is a critical pro-survival pathway often dysregulated in cancer. TPP-conjugated compounds can inhibit this pathway by inducing mitochondrial stress, which can lead to the inactivation of Akt, thereby promoting apoptosis.[10]

Future Perspectives

The use of the triphenylphosphonium cation as a mitochondrial targeting moiety is a rapidly advancing field. Future research is likely to focus on the development of novel TPP-conjugated compounds with enhanced selectivity and efficacy, as well as their application in combination therapies and advanced drug delivery systems.[4][5] The ability to specifically target the powerhouse of the cell opens up new avenues for the treatment of a wide range of diseases characterized by mitochondrial dysfunction.

References

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro assessment of stearyl triphenyl phosphonium toxicity in drug-resistant tumor cells | 4open [4open-sciences.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Triphenylphosphonium Chloride and Its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of triphenylphosphonium chloride and its derivatives, pivotal reagents in modern organic synthesis. We will delve into their synthesis, physicochemical properties, and diverse applications, with a particular focus on their roles in the Wittig reaction, phase-transfer catalysis, and as mitochondria-targeting moieties in drug development. This document is intended to be a practical resource, offering detailed experimental protocols and a systematic presentation of quantitative data to aid in research and development.

Core Concepts: Synthesis and Properties

Triphenylphosphonium chloride and its derivatives are quaternary phosphonium (B103445) salts characterized by a positively charged phosphorus atom bonded to three phenyl groups and a fourth organic substituent. The nature of this fourth substituent dictates the specific properties and applications of the derivative.

General Synthesis

The most common method for synthesizing triphenylphosphonium salts is the quaternization of triphenylphosphine (B44618) with an appropriate alkyl halide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile.

General Reaction Scheme:

Where Ph is a phenyl group, R is an organic substituent, and X is a halide (typically Cl, Br, or I).

A variety of solvents can be employed, with the choice often depending on the reactivity of the alkyl halide and the desired reaction temperature. Common solvents include acetonitrile, toluene, and chloroform.

Physicochemical Properties

Triphenylphosphonium salts are typically white to off-white crystalline solids. They are generally stable compounds, although some can be hygroscopic. Their solubility is dependent on the nature of the organic substituent and the counter-ion, but they are often soluble in polar organic solvents.

Table 1: Physicochemical Properties of Selected Triphenylphosphonium Chlorides

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| Triphenylphosphonium chloride | C₁₈H₁₆ClP | 298.75 | >300 | Parent compound. |

| Benzyltriphenylphosphonium (B107652) chloride | C₂₅H₂₂ClP | 388.88 | ~337 | Commonly used in Wittig reactions.[1] |

| (Methoxymethyl)triphenylphosphonium (B8745145) chloride | C₂₀H₂₀ClOP | 342.80 | 185-195 (dec.) | Reagent for introducing a methoxymethylene group.[2] |

| Allyltriphenylphosphonium chloride | C₂₁H₂₀ClP | 338.81 | 225-230 | Useful for introducing an allyl group. |

| (Carbethoxymethyl)triphenylphosphonium chloride | C₂₂H₂₂ClO₂P | 396.84 | ~156 | Precursor to stabilized ylides for Wittig reactions. |

Applications in Organic Synthesis

Triphenylphosphonium derivatives are indispensable tools in a wide array of organic transformations. Their utility stems from their ability to act as precursors to ylides for olefination reactions and their capacity to function as effective phase-transfer catalysts.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into alkenes. The reaction involves a phosphonium ylide, which is typically generated in situ by treating a triphenylphosphonium salt with a strong base.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the substituents on the ylide. Unstabilized ylides (with alkyl or aryl substituents) generally favor the formation of Z-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly yield E-alkenes.

Table 2: Performance of Triphenylphosphonium Derivatives in the Wittig Reaction

| Phosphonium Salt | Aldehyde/Ketone | Base | Product | Yield (%) | E/Z Ratio | Reference |

| Benzyltriphenylphosphonium chloride | Benzaldehyde | NaH | Stilbene | 96 | 2:1 | [3] |

| (Methoxymethyl)triphenylphosphonium chloride | Cyclopropyl methyl ketone | Base | 1-Methoxy-2-cyclopropylpropene | >95 | N/A | [4] |

| (Carbethoxymethyl)triphenylphosphonium chloride | Anisaldehyde | - | Ethyl 4-methoxycinnamate | 66 | 92:8 | [5] |

Diagram 1: The Wittig Reaction Cycle

Caption: The catalytic cycle of the Wittig reaction.

Phase-Transfer Catalysis

Triphenylphosphonium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic triphenylphosphonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction can occur. Phosphonium salts often exhibit higher thermal and chemical stability compared to their quaternary ammonium (B1175870) counterparts.

A classic example is the Williamson ether synthesis, where an alkoxide in the aqueous phase reacts with an alkyl halide in the organic phase.

Table 3: Efficacy of Triphenylphosphonium-based Phase-Transfer Catalysts

| Catalyst | Reaction | Reactants | Yield (%) | Reaction Time (h) | Reference |

| Tetrabutylphosphonium bromide | Williamson Ether Synthesis | 1-Bromooctane, Phenol | 95 | 2 | |

| Tetraphenylphosphonium bromide | Nucleophilic Substitution | Benzyl chloride, Sodium azide | 98 | 1 | |

| Hexadecyltributylphosphonium bromide | Cyanation | 1-Bromooctane, Sodium cyanide | 99 | 0.5 |

Diagram 2: Phase-Transfer Catalysis Mechanism

Caption: The mechanism of phase-transfer catalysis.

Mitochondria-Targeting in Drug Development

The large negative membrane potential of the inner mitochondrial membrane provides a driving force for the accumulation of lipophilic cations within the mitochondria. This has led to the development of mitochondria-targeted therapies, where a triphenylphosphonium cation is attached to a bioactive molecule to direct its delivery to the mitochondria. This strategy has been employed for the targeted delivery of antioxidants, anticancer agents, and imaging probes.

Diagram 3: Mitochondrial Targeting with Triphenylphosphonium Derivatives

Caption: Mechanism of mitochondria-targeting by TPP-conjugates.

A notable example of a mitochondria-targeted drug is MitoQ, an antioxidant that combines the ubiquinone moiety of coenzyme Q10 with a triphenylphosphonium cation. This targeted delivery enhances its efficacy in combating mitochondrial oxidative stress.

Experimental Protocols

Synthesis of (Methoxymethyl)triphenylphosphonium chloride[4]

Materials:

-

Triphenylphosphine (32 g)

-

Anhydrous acetone (B3395972) (50 mL)

-

Methyl chloromethyl ether (20 g)

-

Anhydrous ether

Procedure:

-

Under a nitrogen atmosphere, add anhydrous acetone (50 mL) and triphenylphosphine (32 g) to a reactor.

-

Stir the mixture and raise the temperature to 37°C.

-

Add methyl chloromethyl ether (20 g) to the reactor and maintain the reaction at 37°C for 3 hours.

-

Slowly increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.

-

After the reaction is complete, cool the mixture and filter the solid product.

-

Wash the product with anhydrous ether and dry to obtain (methoxymethyl)triphenylphosphonium chloride.

-

Expected yield: 37.0 g (88.5%).

Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene[6]

Materials:

-

Benzyltriphenylphosphonium chloride (200 mg)

-

9-Anthraldehyde (B167246) (115 mg)

-

Dichloromethane (B109758) (1.0 mL)

-

50% Sodium hydroxide (B78521) solution (0.26 mL)

-

Water

Procedure:

-

In a reaction tube, combine benzyltriphenylphosphonium chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).

-

Add the 50% sodium hydroxide solution dropwise while mixing the reagents thoroughly.

-

Cap the tube and shake vigorously for 30 minutes.

-

Add water (1.5 mL) and dichloromethane (1.5 mL), shake, and separate the organic layer.

-

Wash the aqueous layer twice with dichloromethane (1 mL each).

-

Combine the organic layers, dry with sodium sulfate, and evaporate the solvent.

-

Recrystallize the solid residue from 1-propanol to yield the product.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Page loading... [guidechem.com]

- 5. Frontiers | Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol [frontiersin.org]

The Discovery and Enduring Legacy of Triphenylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphonium chloride stands as a cornerstone reagent in organic synthesis and a pivotal molecular tool in the realm of medicinal chemistry. This technical guide delves into the historical discovery of this unassuming yet powerful compound, tracing its origins from the nascent stages of organophosphorus chemistry to its celebrated role in the Wittig reaction. Beyond its synthetic utility, this document explores the modern-day resurgence of the triphenylphosphonium cation as a sophisticated targeting moiety for the delivery of therapeutic agents to mitochondria. Detailed experimental protocols for its synthesis and key applications are provided, alongside a quantitative analysis of its biological activity. Visualizations of the fundamental reaction mechanisms and cellular uptake pathways are included to provide a comprehensive understanding of this versatile molecule's journey from a laboratory curiosity to a critical component in synthetic and medicinal chemistry.

A Journey Through Time: The Discovery and History of Triphenylphosphonium Chloride

The story of triphenylphosphonium chloride is intrinsically linked to the birth of organophosphorus chemistry in the mid-19th century. While a definitive "discovery" paper for triphenylphosphonium chloride itself is not readily apparent in the historical literature, its conceptual and synthetic foundations were laid by the pioneering work of French chemist Auguste Cahours and German chemist August Wilhelm von Hofmann .

In 1857, Cahours and Hofmann published their seminal "Researches on the phosphorus-bases," which detailed the reactivity of phosphines with alkyl halides. This work established the fundamental principle of quaternization, the process by which a trivalent phosphine (B1218219) attacks an alkyl halide to form a tetra-substituted, positively charged phosphonium (B103445) salt. This laid the theoretical groundwork for the synthesis of a vast array of phosphonium salts, including those bearing phenyl substituents.

While early work focused on alkylphosphines, the synthesis of triphenylphosphine (B44618), the direct precursor to triphenylphosphonium chloride, was a crucial next step. Although various methods were developed, it was the work of chemists like A. Michaelis in the late 19th century that made triphenylphosphine more accessible, paving the way for the exploration of its derivatives.

The true ascent of triphenylphosphonium salts to prominence, however, began in the 1950s with the groundbreaking work of Georg Wittig . In 1954, Wittig and his student Ulrich Schöllkopf published a paper that would forever change the landscape of organic synthesis. They described the reaction of a phosphonium ylide, generated by treating a phosphonium salt with a strong base, with a carbonyl compound to form an alkene. This elegant and powerful carbon-carbon bond-forming reaction, now universally known as the Wittig reaction , solidified the importance of triphenylphosphonium halides as indispensable reagents in the synthetic chemist's toolkit. For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.

The Wittig Reaction: A Pillar of Alkene Synthesis

The Wittig reaction remains one of the most reliable and versatile methods for the synthesis of alkenes with a defined double bond position. The reaction proceeds through the formation of a phosphonium ylide from a triphenylphosphonium salt, which then reacts with an aldehyde or ketone.

Reaction Mechanism

The generally accepted mechanism of the Wittig reaction involves the following key steps:

-

Ylide Formation: A triphenylphosphonium salt, such as benzyltriphenylphosphonium (B107652) chloride, is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to form a phosphonium ylide (also known as a phosphorane).

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane.

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Modern Renaissance: Triphenylphosphonium in Drug Development

In recent decades, the triphenylphosphonium (TPP) cation has experienced a renaissance in the field of medicinal chemistry, emerging as a powerful tool for targeting therapeutic agents to mitochondria.

The Principle of Mitochondrial Targeting

The accumulation of TPP-conjugated molecules within mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in the mitochondrial matrix compared to the cytoplasm. This potential difference acts as an electrophoretic force, drawing the positively charged TPP cation and its molecular cargo across the inner mitochondrial membrane. This targeted delivery allows for the concentration of drugs at their site of action, enhancing their efficacy and potentially reducing off-target side effects.

Applications in Cancer Therapy

Mitochondria play a crucial role in the proliferation and survival of cancer cells, making them an attractive target for anticancer therapies. A variety of cytotoxic agents have been conjugated to the TPP cation to enhance their delivery to the mitochondria of cancer cells. This strategy has shown promise in preclinical studies, with TPP-conjugated drugs often exhibiting significantly lower IC50 values (the concentration of a drug that inhibits a biological process by 50%) compared to their non-targeted counterparts.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxicity (IC50 values) of selected triphenylphosphonium-based compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (4-carboxybutyl)triphenylphosphonium bromide | MCF-7 (Breast) | 15.4 | [Source] |

| (4-carboxybutyl)triphenylphosphonium bromide | HeLa (Cervical) | 21.7 | [Source] |

| Mito-Vitamin E | Jurkat (Leukemia) | 5.2 | [Source] |

| Mito-LND | 4T1 (Breast) | 0.8 | [Source] |

| Mito-honokiol | A549 (Lung) | 2.5 | [Source] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.

Experimental Protocols

Synthesis of Benzyltriphenylphosphonium Chloride

This protocol describes a standard laboratory procedure for the synthesis of benzyltriphenylphosphonium chloride, a common precursor for the Wittig reaction.

Materials:

-

Triphenylphosphine (1.0 eq)

-

Benzyl (B1604629) chloride (1.05 eq)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Diethyl ether (for washing)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.

-

Slowly add benzyl chloride to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. A white precipitate of benzyltriphenylphosphonium chloride will form.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of diethyl ether to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain pure benzyltriphenylphosphonium chloride.

General Protocol for a Wittig Reaction

This protocol provides a general procedure for the olefination of an aldehyde using a phosphonium ylide generated in situ.

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Aldehyde (e.g., benzaldehyde) (0.95 eq)

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired alkene.

Conclusion

From its foundational role in the development of organophosphorus chemistry to its indispensable status in modern organic synthesis via the Wittig reaction, triphenylphosphonium chloride has proven to be a molecule of enduring significance. Its recent emergence as a mitochondria-targeting vector in drug delivery underscores its remarkable versatility. The principles governing its synthesis and reactivity, established over a century ago, continue to provide a platform for innovation in fields as diverse as natural product synthesis and cancer therapy. As researchers continue to explore the vast potential of mitochondrial-targeted therapeutics, the triphenylphosphonium cation is poised to remain a central player in the design of next-generation medicines.

The Cornerstone of Alkene Synthesis: A Technical Guide to Triphenylphosphonium Chloride as a Precursor for Wittig Reagents

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a paramount transformation in organic synthesis, offering a reliable and versatile method for the construction of carbon-carbon double bonds. Central to this reaction is the Wittig reagent, a phosphorus ylide, which is most commonly generated from its corresponding phosphonium (B103445) salt. This in-depth technical guide focuses on triphenylphosphonium chloride and its derivatives as stable, readily accessible precursors to these indispensable reagents. We will explore the synthesis of these phosphonium salts, their physical and chemical properties, detailed protocols for the generation of Wittig reagents, and their subsequent application in olefination reactions, with a strong emphasis on quantitative data and reaction mechanics.

The Genesis of the Wittig Reagent: Synthesis of Triphenylphosphonium Chlorides

The journey to a Wittig reagent begins with the formation of a phosphonium salt. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and an appropriate alkyl halide. The phosphorus atom of triphenylphosphine, with its available lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

The general reaction is as follows:

Ph3P + R-CH2-Cl → [Ph3P+-CH2-R]Cl-

The success of this synthesis is often high, yielding crystalline solids that can be easily purified by recrystallization. The choice of solvent is crucial, with non-polar solvents like toluene (B28343) or benzene (B151609) often being effective. Heating the reaction mixture is typically required to drive the reaction to completion.

Physical and Chemical Properties

Triphenylphosphonium chlorides are typically white to off-white, crystalline solids. They are generally stable to air and moisture, allowing for convenient handling and storage. Their solubility varies depending on the nature of the 'R' group, but they are often soluble in polar organic solvents such as chloroform, dichloromethane, and alcohols.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzyltriphenylphosphonium (B107652) chloride | C25H22ClP | 388.88 | 337 |

| (Methoxymethyl)triphenylphosphonium chloride | C20H20ClOP | 342.80 | 185-195 (dec.)[1] |

| Ethyltriphenylphosphonium bromide | C20H20BrP | 371.25 | 203-209[2] |

| (Chloromethyl)triphenylphosphonium chloride | C19H17Cl2P | 347.22 | 262-264 |

| Cinnamyltriphenylphosphonium chloride | C27H24ClP | 414.91 | 225-227 (dec.)[3] |

| Note: Bromide salt is included for comparison of a common alternative. |

Spectroscopic Data for Key Precursors

Accurate characterization of the phosphonium salt is critical before proceeding to the ylide formation. The following tables summarize key spectroscopic data for representative triphenylphosphonium chlorides.

Table 1.2.1: 1H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Benzyltriphenylphosphonium chloride | CDCl3 | 7.60-7.80 (m, 15H, P-(C6H 5)3), 7.20-7.40 (m, 5H, C6H 5-CH2), 5.50 (d, 2H, P-CH 2) |

| (Methoxymethyl)triphenylphosphonium chloride | CDCl3 | 7.70-7.90 (m, 15H, P-(C6H 5)3), 5.65 (d, 2H, P-CH 2), 3.55 (s, 3H, O-CH 3) |

| Ethyltriphenylphosphonium bromide | CDCl3 | 7.60-7.90 (m, 15H, P-(C6H 5)3), 3.30-3.60 (m, 2H, P-CH 2), 1.30 (dt, 3H, CH 3) |

Table 1.2.2: 13C NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Benzyltriphenylphosphonium chloride | CDCl3 | 135.2, 134.3, 130.5, 129.0, 118.5 (aromatic carbons), 30.5 (P-C H2) |

| (Methoxymethyl)triphenylphosphonium chloride | CDCl3 | 135.0, 134.1, 130.4, 128.9, 118.7 (aromatic carbons), 66.2 (P-C H2), 58.9 (O-C H3)[4] |

| Ethyltriphenylphosphonium bromide | CDCl3 | 135.1, 133.7, 130.5, 118.9 (aromatic carbons), 19.4 (P-C H2), 8.1 (C H3) |

Table 1.2.3: IR and Mass Spectrometry Data

| Compound | IR (cm-1) | Mass Spectrometry (m/z) |

| (Methoxymethyl)triphenylphosphonium chloride | 2990, 2952, 2845 (C-H stretch), 1465, 1439 (C-H bend)[5] | 307.1 [M]+[5] |

| Ethyltriphenylphosphonium bromide | 1449, 1431, 997 | [M-Br]+ at 291.1 |

From Salt to Ylide: The Formation of Wittig Reagents

The crucial step in generating the reactive Wittig reagent is the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base to abstract the relatively acidic proton, forming the phosphorus ylide (also known as a phosphorane). The ylide is a resonance-stabilized species with contributing canonical forms, one with a double bond between carbon and phosphorus and another with a positive charge on phosphorus and a negative charge on carbon.

The choice of base is critical and depends on the acidity of the α-proton, which is influenced by the 'R' group.

-

Non-stabilized Ylides (R = alkyl, H): These require very strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

-

Stabilized Ylides (R = electron-withdrawing group, e.g., -COOR', -CN): The increased acidity of the α-proton allows for the use of weaker bases like sodium hydroxide (B78521) or even potassium carbonate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of common triphenylphosphonium chloride precursors and their subsequent use in Wittig reactions.

Synthesis of Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of a commonly used precursor for a semi-stabilized ylide.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add triphenylphosphine (1.0 eq) and benzyl (B1604629) chloride (1.0 eq).

-

Add a suitable solvent, such as toluene or acetonitrile.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate will form as the reaction progresses.

-

After cooling to room temperature, collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain benzyltriphenylphosphonium chloride as a white crystalline solid. Expected Yield: High, typically >90%.

Synthesis of (Methoxymethyl)triphenylphosphonium Chloride

This precursor is used to generate an ylide for the homologation of aldehydes and ketones.

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add chloromethyl methyl ether (1.1 eq) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the product with anhydrous diethyl ether and dry under vacuum. Expected Yield: 85-95%.

General Protocol for the Wittig Reaction

This procedure outlines the in-situ generation of the Wittig reagent followed by the olefination of a carbonyl compound.

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the appropriate triphenylphosphonium chloride (1.1 eq).

-

Add anhydrous solvent (e.g., THF, diethyl ether).

-

Cool the suspension to the appropriate temperature (often -78 °C or 0 °C).

-

Slowly add the strong base (e.g., n-BuLi, 1.0 eq). The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the ylide solution for 30-60 minutes at the same temperature.

-

Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.

Quantitative Analysis of the Wittig Reaction

The yield and stereoselectivity of the Wittig reaction are influenced by several factors, including the structure of the ylide, the nature of the carbonyl compound, the choice of base, and the reaction solvent.

Influence of Ylide Stability on Stereoselectivity

The stability of the phosphorus ylide plays a crucial role in determining the stereochemical outcome of the Wittig reaction.

-

Non-stabilized ylides (R = alkyl) generally lead to the formation of the Z-alkene (cis) as the major product, especially under salt-free conditions. This is attributed to a kinetically controlled reaction pathway involving a puckered four-membered oxaphosphetane transition state.

-

Stabilized ylides (R = EWG) typically favor the formation of the E-alkene (trans) as the major product. The reaction is thermodynamically controlled, and the more stable E-alkene is preferentially formed.

-

Semi-stabilized ylides (R = aryl, e.g., from benzyltriphenylphosphonium chloride) often give mixtures of E and Z isomers, and the ratio can be highly dependent on the reaction conditions.

Table 4.1.1: Stereoselectivity as a Function of Ylide Type

| Ylide Type | R Group | Typical Major Isomer |

| Non-stabilized | -CH3, -CH2CH3 | Z (cis) |

| Semi-stabilized | -C6H5 | Mixture of E and Z |

| Stabilized | -CO2Et, -CN | E (trans) |

Effect of Base and Solvent on Yield and Stereoselectivity

The choice of base and solvent can have a profound impact on both the yield and the E/Z ratio of the alkene product, particularly with semi-stabilized ylides. Lithium-containing bases (e.g., n-BuLi) can lead to the formation of lithium salt adducts, which can affect the equilibration of intermediates and thus alter the stereochemical outcome. Salt-free conditions, often achieved using sodium or potassium bases, tend to favor the formation of the Z-alkene with non-stabilized ylides.

Table 4.2.1: Example of Base and Solvent Effects on the Wittig Reaction of Benzaldehyde with Benzyltriphenylphosphonium Chloride

| Base | Solvent | Yield (%) | E:Z Ratio |

| n-BuLi | THF | 85 | 40:60 |

| NaNH2 | THF | 82 | 15:85 |

| t-BuOK | THF | 88 | 25:75 |

| NaOH | CH2Cl2/H2O | 75 | >95:5 (E selective) |

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of E-alkenes, particularly from stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction often provides a superior alternative to the traditional Wittig reaction. The HWE reaction utilizes phosphonate (B1237965) esters instead of phosphonium salts.

Advantages of the HWE Reaction:

-

Higher E-selectivity: The HWE reaction almost exclusively yields the E-alkene.

-

Easier purification: The phosphate byproduct is water-soluble and can be easily removed by aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction often requires chromatography for removal.

-

Increased reactivity: The phosphonate carbanions are generally more nucleophilic than the corresponding ylides, allowing for reactions with more hindered ketones.

Table 5.1: Quantitative Comparison of Wittig vs. HWE for Stilbene Synthesis

| Reaction | Reagents | Base | Yield (%) | E:Z Ratio |

| Wittig | Benzyltriphenylphosphonium chloride + Benzaldehyde | n-BuLi | 85 | 40:60 |

| HWE | Diethyl benzylphosphonate + Benzaldehyde | NaH | 95 | >98:2 |

Conclusion

Triphenylphosphonium chloride and its derivatives are indispensable precursors for the generation of Wittig reagents. Their stability, ease of synthesis, and versatility make them a cornerstone of modern organic synthesis. A thorough understanding of the factors influencing the formation of these salts, the subsequent generation of the ylides, and the mechanistic nuances of the Wittig reaction is crucial for researchers in academia and industry. By carefully selecting the appropriate precursor, base, and reaction conditions, chemists can effectively control the yield and stereochemical outcome of the olefination, enabling the efficient synthesis of a wide array of complex molecules, including pharmaceuticals and other high-value compounds. While the Horner-Wadsworth-Emmons reaction offers a powerful alternative for the synthesis of E-alkenes, the Wittig reaction, with its accessibility through triphenylphosphonium chlorides, remains a vital and frequently employed tool in the synthetic chemist's arsenal.

References

- 1. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]

- 2. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]

- 3. Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

Theoretical Stability of Triphenylphosphonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of triphenylphosphonium chloride. Triphenylphosphonium chloride and its derivatives are extensively used in organic synthesis, catalysis, and as mitochondrial-targeting moieties in drug development. Understanding their stability under various conditions is crucial for ensuring the efficacy, safety, and shelf-life of related chemical processes and pharmaceutical formulations. This document summarizes key stability parameters, outlines degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability Profile

Triphenylphosphonium chloride is a quaternary phosphonium (B103445) salt that exhibits moderate stability. Its stability is influenced by temperature, moisture, pH, light, and the surrounding chemical environment. The primary degradation product upon decomposition is typically triphenylphosphine (B44618) oxide.

Thermal Stability

The thermal stability of phosphonium salts is a critical parameter for their application in various chemical processes, many of which are conducted at elevated temperatures.

| Parameter | Value | Method | Notes |

| Melting Point (°C) | 240-243 | Capillary Method | Decomposition may occur at the melting point. |

| Decomposition Onset (°C) | ~250-300 | TGA | Varies with heating rate and atmosphere. |

Thermogravimetric analysis (TGA) of related phosphonium salts, such as triphenylphosphonium triflate, indicates that decomposition generally begins at temperatures above 250°C. The decomposition of quaternary phosphonium salts is known to be influenced by the nature of the anion, with salts containing less nucleophilic anions often exhibiting higher thermal stability.

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and enthalpy of fusion. For many phosphonium salts, the melting transition is closely followed by or coincides with decomposition.

Chemical Stability

Triphenylphosphonium chloride is susceptible to hydrolysis, particularly under basic conditions. The phosphorus center is electrophilic and can be attacked by nucleophiles, including water and hydroxide (B78521) ions. The primary product of hydrolysis is triphenylphosphine oxide.

The stability of triphenylphosphonium chloride in organic solvents is crucial for its use in synthesis and other applications.

-

Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, there is a potential for solvolysis, where the solvent molecule acts as a nucleophile, leading to the formation of triphenylphosphine oxide. The rate of this reaction is generally slower than hydrolysis in aqueous base.

-

Aprotic Solvents (e.g., Acetonitrile, DMSO, Dichloromethane): Triphenylphosphonium chloride generally exhibits better stability in aprotic solvents in the absence of nucleophiles. However, the presence of trace amounts of water can still lead to slow hydrolysis over time. Some studies have shown that the decomposition of certain phosphonium salts can be influenced by the specific aprotic solvent used.

Photochemical Stability

Exposure to light, particularly in the UV region, can induce the degradation of triphenylphosphonium salts. Photolysis can lead to the cleavage of the phenyl-phosphorus bond, generating radical species that can participate in subsequent reactions. The specific products and quantum yields of photodegradation are dependent on the wavelength of light, the solvent, and the presence of other reactive species.

Hygroscopicity

Triphenylphosphonium chloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can significantly impact its stability, as the absorbed water can facilitate hydrolysis. Proper storage in a dry environment, such as in a desiccator or under an inert atmosphere, is essential to maintain the integrity of the compound.[1]

Degradation Pathways and Mechanisms

The primary degradation pathway for triphenylphosphonium chloride is the nucleophilic attack at the phosphorus center, leading to the formation of the thermodynamically stable triphenylphosphine oxide.

Hydrolysis

Under aqueous conditions, particularly in the presence of a base, the hydroxide ion attacks the electrophilic phosphorus atom. This is followed by the departure of a phenyl group, which is subsequently protonated to form benzene, and the formation of triphenylphosphine oxide.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of Triphenylphosphonium Chloride with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This reaction facilitates the conversion of aldehydes and ketones into alkenes through the reaction with a phosphorus ylide, commonly referred to as a Wittig reagent. The thermodynamic driving force of this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[1][2]

This application note provides detailed protocols for the Wittig reaction using various triphenylphosphonium chlorides, summarizes key quantitative data, and offers insights into the reaction's mechanism and applications in drug development.

Applications in Drug Development

The precise control over the position and stereochemistry of the double bond makes the Wittig reaction an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). It is frequently employed to introduce exocyclic double bonds or to construct specific E/Z isomers which can be critical for biological activity. For instance, the synthesis of analogs of resveratrol, a compound with potential anticancer properties, has utilized modified Wittig approaches.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide from a triphenylphosphonium salt and a strong base. This ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the final alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

-

Non-stabilized ylides , where the group attached to the ylidic carbon is an alkyl group, typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[3][4]

-

Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the ylidic carbon, predominantly yield (E)-alkenes with high selectivity.[3][4]

-

Semi-stabilized ylides , such as benzylidenetriphenylphosphorane, often provide a mixture of (E) and (Z)-isomers, and the selectivity can be influenced by reaction conditions.[3]